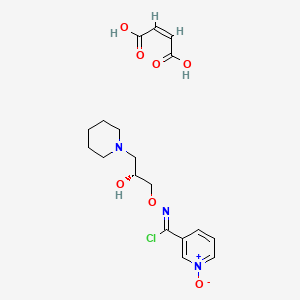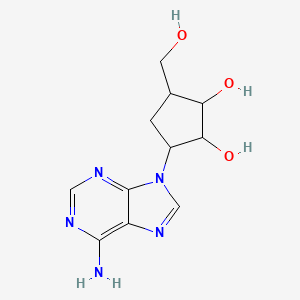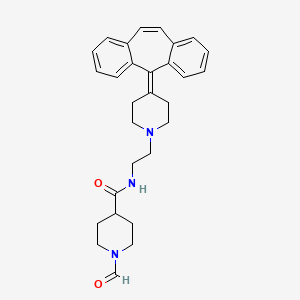
4-Piperidinecarboxamide, N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-piperidinyl)ethyl)-1-formyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AT-1015 free base is a serotonin (5-HT)2 receptor antagonist that blocks vascular and platelet 5-HT2A receptors.
Wissenschaftliche Forschungsanwendungen
Binding Affinity in Rabbit Platelet Membranes : A study investigated the binding affinity of this compound, referred to as AT-1015, a 5-HT2 antagonist, in rabbit platelet membranes. It was found to have high affinity for 5-HT2 receptors, with a pKi value of 7.40, indicating its potential as a selective serotonin receptor antagonist (Rashid, Watanabe, Nakazawa, & Nagatomo, 2001).
Effects on Pig Coronary Arteries : Another study focused on the effects of AT-1015 on pig coronary arteries. The compound inhibited the maximal response of contraction and did not affect relaxation induced by high concentrations of agonists, suggesting its role as a non-competitive 5-HT2 antagonist in porcine coronary arteries (Gong, Rashid, Nakamura, Hattori, Nakazawa, Kihara, Yoshimoto, & Nagatomo, 2000).
Antithrombotic Activity in Rat Models : A study on the antithrombotic activity of AT-1015 in a rat arterial thrombosis model showed that it significantly prolonged the time required for artery occlusion with a thrombus. This suggests its potential as a potent and long-acting oral antithrombotic agent (Kihara, Koganei, Hirose, Yamamoto, & Yoshimoto, 2001).
Crystal Structure and Bioactivity : The crystal structure of a related compound was studied, providing insights into its molecular geometry and potential for biological significance, particularly in the context of anti-HIV drug development (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Anandalwar, Prasad, & Rangappa, 2009).
Affinity and Dissociation Ability : Another study assessed the affinity and dissociation ability of AT-1015 for 5-HT2 receptors in rabbit cerebral cortex membranes, suggesting its antagonistic properties and slow dissociation from the receptor, which is significant for understanding its pharmacological profile (Rashid, Watanabe, Nakazawa, Nakamura, Hattori, & Nagatom, 2001).
Eigenschaften
CAS-Nummer |
173722-21-9 |
|---|---|
Produktname |
4-Piperidinecarboxamide, N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-piperidinyl)ethyl)-1-formyl- |
Molekularformel |
C29H33N3O2 |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H33N3O2/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28/h1-10,21,25H,11-20H2,(H,30,34) |
InChI-Schlüssel |
BSPMYKLEFGUTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O |
Kanonische SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AT-1015 free base, AT-1015 free base anhydrous |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



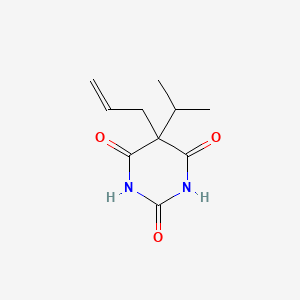
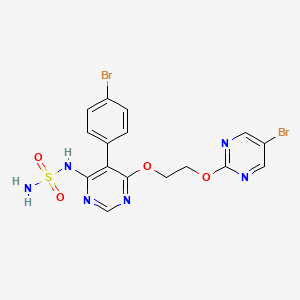
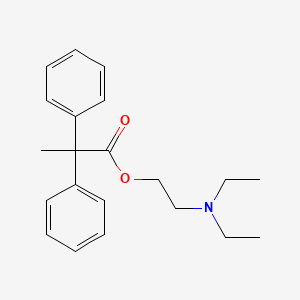
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
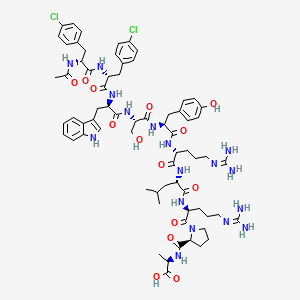
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
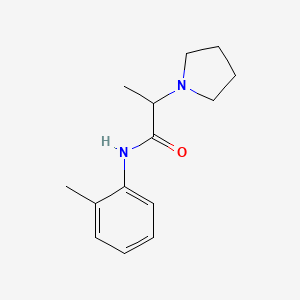
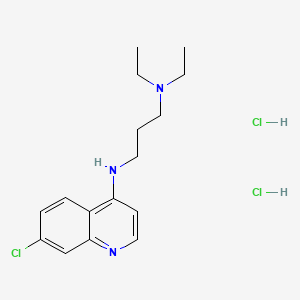
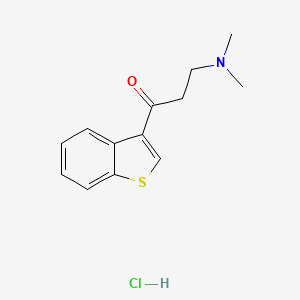
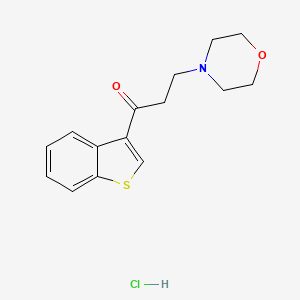
![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
